
Tetragalacturonic Acid
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Overview
Description
Tetragalacturonic acid is a naturally occurring sugar acid found in plants, animals, and bacteria. It serves as a structural component in numerous polysaccharides and plays a significant role in carbohydrate metabolism . This compound is a linear tetrasaccharide consisting of four galacturonic acid units linked sequentially.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetragalacturonic acid can be synthesized through the partial hydrolysis of pectic acid using yeast polygalacturonase. The hydrolysis is halted when oligouronides larger than this compound disappear, as shown by paper chromatography. The resulting hydrolysate is then isolated by fractional precipitation with cupric ions at pH 4.5 .
Industrial Production Methods: In industrial settings, this compound is produced by enzymatic hydrolysis of polygalacturonic acid. The process involves the use of polygalacturonase enzymes under controlled pH and ionic conditions to achieve optimal yield .
Chemical Reactions Analysis
Types of Reactions: Tetragalacturonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxymethylester derivatives .
Scientific Research Applications
Food Industry Applications
Thickening and Gelling Agent
- Tetragalacturonic acid is utilized as a thickening agent in food products. Its ability to form gels makes it valuable in the production of jams, jellies, and other confections. The gelation properties are influenced by the degree of esterification and the presence of other sugars, which can modify its functional characteristics .
Stabilizer in Emulsions
- In emulsified products such as salad dressings and sauces, this compound acts as a stabilizer. It helps maintain the homogeneity of emulsions by preventing phase separation, thus enhancing the shelf life and texture of these products .
Pharmaceutical Applications
Drug Delivery Systems
- This compound has been explored for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents, allowing for controlled release and targeted delivery in medical treatments .
Antioxidant Properties
- Research indicates that this compound exhibits antioxidant activity, which can be beneficial in protecting cells from oxidative stress. This property is particularly relevant in developing treatments for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Biotechnology Applications
Enzyme Substrate
- This compound serves as a substrate for various enzymes involved in pectin degradation. Studies have shown that specific enzymes exhibit maximal activity when acting on this compound compared to other pectic substances. This property is leveraged in biotechnological applications where controlled degradation of pectin is required .
Plant Cell Wall Research
- In plant biology, this compound is used to study cell wall dynamics and modifications during plant growth and development. Understanding its role can provide insights into plant physiology and potential agricultural applications .
Case Studies
Mechanism of Action
The mechanism by which tetragalacturonic acid exerts its effects involves its interaction with carbohydrate metabolism pathways. It serves as a substrate for various enzymes involved in the breakdown and synthesis of polysaccharides. The molecular targets include enzymes such as polygalacturonase, which catalyzes the hydrolysis of galacturonic acid units .
Comparison with Similar Compounds
Trigalacturonic Acid: A trisaccharide consisting of three galacturonic acid units.
Hexagalacturonic Acid: A hexasaccharide with six galacturonic acid units.
Polygalacturonic Acid: A polymer consisting of multiple galacturonic acid units.
Uniqueness: Tetragalacturonic acid is unique due to its specific structure of four galacturonic acid units, which allows it to serve as a model compound for studying the properties and reactions of polysaccharides. Its specific interactions with enzymes and its role in carbohydrate metabolism further distinguish it from other similar compounds .
Biological Activity
Tetragalacturonic acid (TGA) is a pectic polysaccharide derived from the degradation of pectin, particularly homogalacturonan. It consists of four galacturonic acid units linked by α-1,4-glycosidic bonds. This compound plays a significant role in various biological activities, including its impact on plant physiology, microbial interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its repeating unit of galacturonic acid, which can exist in both methylated and demethylated forms. The structure is crucial for its biological activity, influencing how it interacts with enzymes and other biomolecules.
Property | Description |
---|---|
Molecular Formula | C₈H₁₄O₁₀ |
Molecular Weight | 178.16 g/mol |
Glycosidic Linkage | α-1,4-linkages between galacturonic acid units |
1. Enzymatic Hydrolysis
This compound is a substrate for various enzymes such as polygalacturonases (PGs) and pectin lyases. These enzymes catalyze the breakdown of pectin into smaller oligomers, including TGA. Studies have shown that the hydrolysis pattern of TGA can be influenced by pH and ionic conditions, which are critical for its degradation in plant tissues .
For instance, polygalacturonase PG2 exhibits optimal activity at pH levels between 4.0 and 5.0, producing oligogalacturonides from TGA under specific ionic conditions . This enzymatic activity is essential for processes such as fruit ripening and softening.
2. Antimicrobial Activity
This compound has been shown to exhibit antimicrobial properties against various pathogens. Research indicates that TGA can inhibit the growth of certain bacteria and fungi, potentially serving as a natural preservative in food products . The mechanism behind this activity may involve the disruption of microbial cell walls or interference with metabolic processes.
3. Hypoglycemic Effects
In vivo studies have demonstrated that TGA possesses hypoglycemic effects in diabetic animal models. The compound has been associated with antioxidant properties that help regulate blood sugar levels, making it a candidate for further research in diabetes management .
Case Study 1: Enzymatic Activity on this compound
A study involving the enzymatic breakdown of TGA highlighted the efficiency of specific pectolytic enzymes from Paenibacillus amylolyticus. The results indicated that these enzymes could effectively degrade TGA without requiring additional methylesterase activity, showcasing their potential application in industrial processes .
Case Study 2: Antimicrobial Properties
In another study, TGA was tested against various strains of Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones around the TGA samples, suggesting its potential use as an antimicrobial agent in food preservation .
Q & A
Basic Research Questions
Q. How is Tetragalacturonic Acid structurally characterized in research settings?
To characterize this compound, researchers typically employ nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. NMR provides insights into glycosidic linkages and anomeric configurations, while MS confirms molecular weight and fragmentation patterns. FTIR identifies functional groups like carboxyl and hydroxyl moieties. For reproducibility, experimental protocols must detail solvent systems, calibration standards, and instrument parameters (e.g., NMR magnetic field strength) .
Q. What methods are used to quantify this compound in complex biological matrices?
High-performance liquid chromatography (HPLC) with refractive index or UV detection is widely used for quantification. Calibration curves are constructed using purified standards, and sample preparation often involves acid hydrolysis to release monomeric units. Spectrophotometric assays (e.g., carbazole-sulfuric acid method) may also quantify uronic acid content, though interference from polysaccharides requires careful validation .
Q. How can researchers ensure the purity of this compound in experimental preparations?
Purity is assessed via HPLC coupled with evaporative light scattering detection (ELSD) or capillary electrophoresis (CE). Impurities like oligogalacturonides are identified using retention time comparisons and spiking experiments. Researchers must report batch-specific purity percentages and disclose purification methods (e.g., gel filtration, ion-exchange chromatography) to ensure reproducibility .
Advanced Research Questions
Q. What experimental designs are recommended for studying this compound’s interaction with viral proteases like SARS-CoV-2 3CLpro?
Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities, with validation through surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Researchers should include negative controls (e.g., inactive analogs) and report docking parameters (grid size, scoring functions) to address variability in binding energy calculations. Structural data (e.g., PDB IDs) must align with experimental conditions (pH, ionic strength) .
Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?
Contradictions may arise from differences in sample purity, assay conditions (e.g., enzyme source, substrate concentration), or statistical methods. Meta-analyses should standardize variables using tools like PRISMA guidelines. Sensitivity analyses (e.g., leave-one-out cross-validation) identify outliers, while dose-response curves with Hill slopes clarify efficacy thresholds. Transparent reporting of raw data and error margins is critical .
Q. What kinetic models are suitable for analyzing the enzymatic degradation of this compound by polygalacturonases?
Michaelis-Menten kinetics are applied to determine Km and Vmax, with Lineweaver-Burk plots validating assumptions. For endo-acting enzymes, time-course HPLC analyses track oligomer profiles. Researchers must account for substrate inhibition at high concentrations and report temperature/pH optima. Data should include triplicate measurements and error bars to support statistical significance .
Q. Methodological Best Practices
- Experimental Reproducibility : Detailed protocols must include reagent sources (e.g., Megazyme catalog codes for standards), instrument settings, and data processing steps (e.g., baseline correction in chromatograms) .
- Data Presentation : Figures should adhere to IUPAC guidelines, with axis labels, error margins, and statistical tests (e.g., ANOVA p-values) clearly noted. Raw datasets should be archived in repositories like Zenodo .
- Literature Synthesis : Use Google Scholar’s advanced search operators (e.g.,
site:.edu
) to prioritize peer-reviewed studies over commercial sources .
Properties
CAS No. |
24008-75-1 |
---|---|
Molecular Formula |
C₂₄H₃₄O₂₅ |
Molecular Weight |
722.51 |
Synonyms |
O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-D-galacturonic acid |
Origin of Product |
United States |
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